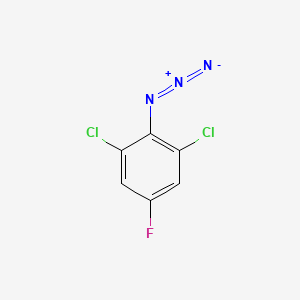

2-Azido-1,3-dichloro-5-fluorobenzene

Beschreibung

2-Azido-1,3-dichloro-5-fluorobenzene is a halogenated aromatic compound featuring an azide group (-N₃) at the 2-position, chlorine atoms at the 1- and 3-positions, and a fluorine atom at the 5-position. Its molecular formula is C₆H₂Cl₂FN₃, with a calculated molecular weight of 206.45 g/mol. This compound serves as a key intermediate in regioselective 1,3-dipolar cycloaddition reactions, particularly for synthesizing 1,4-disubstituted triazoles under mild catalytic conditions . The electron-withdrawing effects of chlorine and fluorine substituents modulate the reactivity of the azide group, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

Molekularformel |

C6H2Cl2FN3 |

|---|---|

Molekulargewicht |

206.00 g/mol |

IUPAC-Name |

2-azido-1,3-dichloro-5-fluorobenzene |

InChI |

InChI=1S/C6H2Cl2FN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |

InChI-Schlüssel |

RXRVGSRQGDRDME-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3-dichloro-5-fluorobenzene typically involves the azidation of 1,3-dichloro-5-fluorobenzene. This can be achieved through a nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of tubular reactors for diazotization reactions can help in achieving high yields and minimizing side reactions .

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo substitution reactions with various nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

Substitution: Formation of various substituted azides.

Reduction: Formation of 2-amino-1,3-dichloro-5-fluorobenzene.

Cycloaddition: Formation of 1,2,3-triazoles.

Wissenschaftliche Forschungsanwendungen

2-Azido-1,3-dichloro-5-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Azido-1,3-dichloro-5-fluorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The reactivity and stability of azido-aromatic compounds are influenced by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of 2-Azido-1,3-dichloro-5-fluorobenzene and Analogues

Reactivity in Cycloaddition Reactions

- This compound : The fluorine atom, being moderately electron-withdrawing, stabilizes the azide group while allowing efficient cycloaddition with terminal alkynes at room temperature using Cu(I) catalysts. This yields 1,4-disubstituted triazoles exclusively .

- This compound is preferred for reactions requiring rapid conversion .

- Nitro- and Iodo-Substituted Analogue: The nitro group (-NO₂) significantly enhances azide reactivity but introduces thermal instability risks.

- Heterocyclic Azides : Thiadiazole- or thiazole-based azides exhibit divergent regioselectivity due to heteroaromatic electronic effects, often producing mixed 1,4- and 1,5-triazole products .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-azido-1,3-dichloro-5-fluorobenzene, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and azide introduction. For example:

Chlorination : Start with fluorobenzene derivatives (e.g., 1,3-dichloro-5-fluorobenzene) using chlorinating agents like Cl2/FeCl3 under controlled conditions to avoid over-halogenation.

Azide Introduction : Perform nucleophilic substitution (e.g., SNAr) at the 2-position using NaN3 or diazotransfer reagents. Steric and electronic effects of adjacent chloro/fluoro groups may hinder reactivity, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield and purity.

Q. How can researchers safely handle and store this compound given its reactive functional groups?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to prevent azide decomposition or unintended photochemical reactions.

- Safety Protocols : Follow GHS guidelines for azides (explosive potential) and chlorinated compounds (toxicity). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents or heat sources .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents modulate the reactivity of the azido group in click chemistry applications?

- Methodological Answer :

- The electron-withdrawing Cl and F groups at positions 1, 3, and 5 decrease electron density at the azido group, slowing Huisgen cycloaddition with alkynes. To enhance reactivity:

Use Cu(I) catalysts or strain-promoted reagents (e.g., DBCO).

Optimize solvent polarity (e.g., tert-butanol/water mixtures) to stabilize transition states.

- Validation : Characterize triazole products via <sup>1</sup>H/<sup>19</sup>F NMR and HRMS to confirm regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for azide-mediated transformations of this compound?

- Methodological Answer :

- Data Analysis Framework :

Variable Screening : Test solvent purity, temperature gradients, and catalyst batch variability.

Control Experiments : Compare yields under inert (N2) vs. ambient conditions to rule out moisture/O2 interference.

Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) and identify outliers.

- Case Study : Discrepancies in Staudinger reactions may arise from competing hydrolysis pathways; use anhydrous solvents and molecular sieves .

Q. How can researchers assess the biological activity of derivatives synthesized from this compound?

- Methodological Answer :

Bioorthogonal Labeling : Conjugate triazole products to fluorescent probes (e.g., Alexa Fluor) for cellular tracking via confocal microscopy.

In Vitro Assays : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) or cytotoxicity via MTT assays on mammalian cell lines.

- Note : Fluorine’s metabolic stability may enhance bioavailability, but chloro groups could increase toxicity; balance via SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.